

# UMM-766: A Potential Alternative for Tecovirimat-Resistant Mpox

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UMM-766

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## A Comparative Guide for Researchers and Drug Development Professionals

The emergence of tecovirimat-resistant strains of the mpox virus (MPXV) necessitates the exploration of alternative antiviral therapies. This guide provides a comparative overview of **UMM-766**, a novel nucleoside analog, and tecovirimat, the current frontline treatment for mpox. We present available experimental data, detail relevant methodologies, and visualize key pathways to inform future research and development efforts in the field of orthopoxvirus therapeutics.

## Executive Summary

Tecovirimat, an inhibitor of the viral p37 protein, has been instrumental in managing the recent mpox outbreak. However, the rise of resistance, primarily through mutations in the F13L gene encoding p37, poses a significant public health challenge. **UMM-766**, a nucleoside analog, presents a promising alternative with a different mechanism of action that may circumvent tecovirimat resistance. This guide synthesizes the current preclinical data for both compounds, highlighting their mechanisms, in vitro efficacy, and in vivo performance. While direct comparative studies of **UMM-766** against tecovirimat-resistant mpox are not yet available, the existing data suggest that **UMM-766** warrants further investigation as a potential countermeasure.

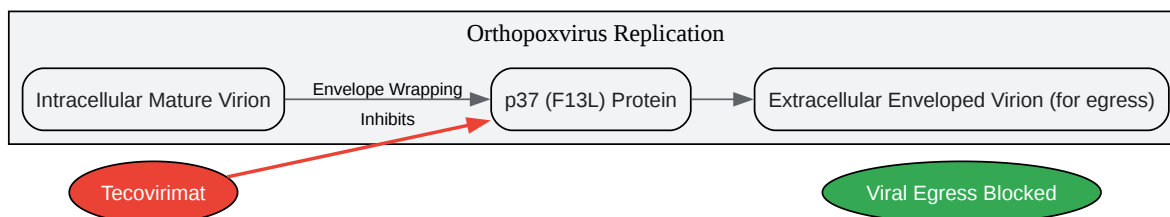
## Mechanism of Action: A Tale of Two Targets

The distinct mechanisms of action of tecovirimat and **UMM-766** are central to the potential of **UMM-766** as an alternative therapy.

**Tecovirimat:** This antiviral targets the highly conserved orthopoxvirus protein p37 (also known as VP37), which is encoded by the F13L gene.[1] The p37 protein is crucial for the formation of the viral envelope, a critical step for the virus to become egress-competent and spread from cell to cell.[1][2] Tecovirimat effectively blocks the function of p37, preventing the wrapping of intracellular mature virions (IMV) and their subsequent release as extracellular enveloped virions (EEV).[1][2] Resistance to tecovirimat is primarily associated with mutations in the F13L gene, which alter the drug's binding site on the p37 protein.

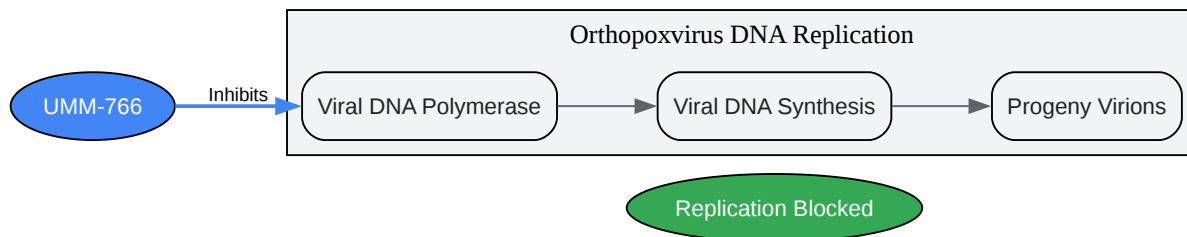
**UMM-766:** As a nucleoside analog, **UMM-766** is believed to target the viral DNA polymerase. While the precise mechanism is still under investigation, it is hypothesized that **UMM-766** is incorporated into the growing viral DNA chain, leading to premature termination of replication. This mechanism is distinct from that of tecovirimat and is therefore unlikely to be affected by the mutations that confer tecovirimat resistance.

## Signaling Pathway Diagrams



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Tecovirimat's mechanism of action.



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Proposed mechanism of action for **UMM-766**.

## In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available in vitro efficacy data for **UMM-766** and tecovirimat against various orthopoxviruses. All data are presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral activity by 50%.

Table 1: In Vitro Efficacy of **UMM-766** Against Orthopoxviruses

Virus	Cell Line	EC50 (µM)	Selective Index (SI)	Reference
Vaccinia Virus (VACV)	MRC-5	<1	>3.7	Mudhasani et al., 2024
Vaccinia Virus (VACV)	RAW264.7	<1	>110	Mudhasani et al., 2024
Rabbitpox Virus (RPXV)	RAW264.7	<1	>110	Mudhasani et al., 2024
Cowpox Virus (CPXV)	MRC-5	8.09	>3.7	Mudhasani et al., 2024
Cowpox Virus (CPXV)	RAW264.7	2.17	>18	Mudhasani et al., 2024

Table 2: In Vitro Efficacy of Tecovirimat Against Orthopoxviruses

Virus	Strain/Clade	EC50 (µM)	Fold-change in EC50 (Resistant vs. Wild-Type)	Reference
Monkeypox Virus	Multiple Clades/Isolates	0.0018 - 0.039	N/A	BenchChem
Variola Virus	Multiple Strains	0.016 - 0.067	N/A	BenchChem
Cowpox Virus	Not Specified	~0.050	N/A	BenchChem
Vaccinia Virus	Not Specified	~0.009	N/A	BenchChem
Rabbitpox Virus	Not Specified	~0.015	N/A	BenchChem
Tecovirimat-Resistant MPXV	F13L mutants	1.488 - 3.977	85- to 230-fold	Gigante et al., 2024

Note: A direct in vitro comparison of **UMM-766** against tecovirimat-resistant mpox strains has not been published. The data for tecovirimat-resistant MPXV shows a significant increase in the EC50 value, indicating reduced susceptibility.

## In Vivo Efficacy: Preclinical Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antiviral candidates. The following is a summary of the available data for **UMM-766** and tecovirimat in murine models of orthopoxvirus infection.

### UMM-766 In Vivo Studies

A study by Mudhasani and colleagues in 2024 evaluated the efficacy of orally administered **UMM-766** in a murine model of severe orthopoxvirus infection using vaccinia virus. The study reported a dose-dependent increase in survival in animals treated with **UMM-766**. Treated animals also exhibited significantly reduced lung and nasal cavity lesions, as well as markedly lower viral levels.

### Tecovirimat In Vivo Studies

Tecovirimat has been evaluated in various animal models of orthopoxvirus infections, which formed the basis of its approval for smallpox. Studies in non-human primates and mice have demonstrated its efficacy in reducing mortality and viral load.

Table 3: Comparative Survival in a Murine Model of Orthopoxvirus Infection

Treatment	Dose	Survival Rate	Median Survival (days)	Reference
UMM-766	1 mg/kg	10%	8	Mudhasani et al., 2024
UMM-766	3 mg/kg	30%	8	Mudhasani et al., 2024
UMM-766	10 mg/kg	100%	N/A (all survived)	Mudhasani et al., 2024
Vehicle Control	N/A	0%	7	Mudhasani et al., 2024

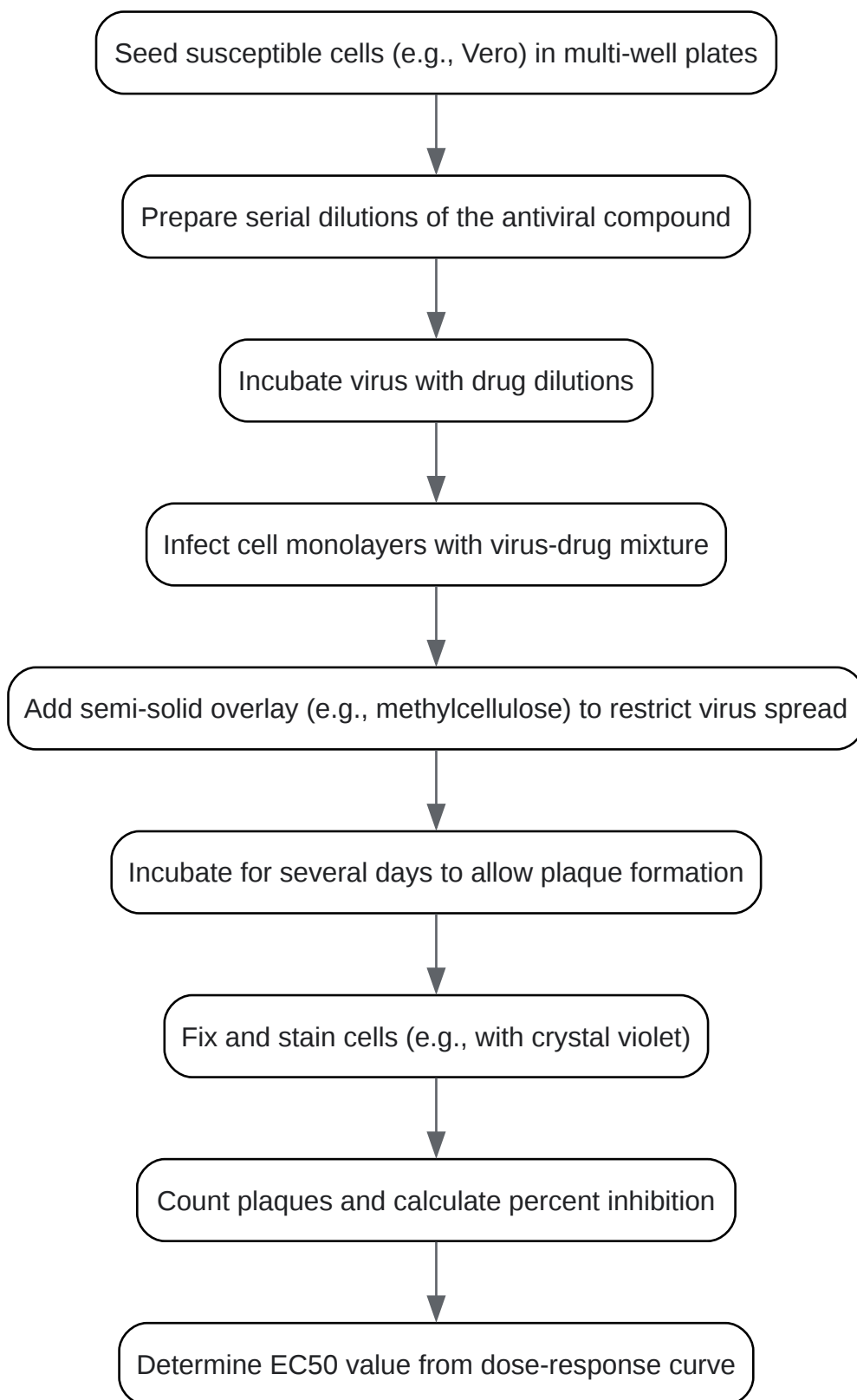
Note: In vivo efficacy data for **UMM-766** against tecovirimat-resistant mpox is not yet available.

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of **UMM-766** and tecovirimat.

### In Vitro Efficacy Assay: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard method for determining the neutralizing capacity of antiviral compounds.



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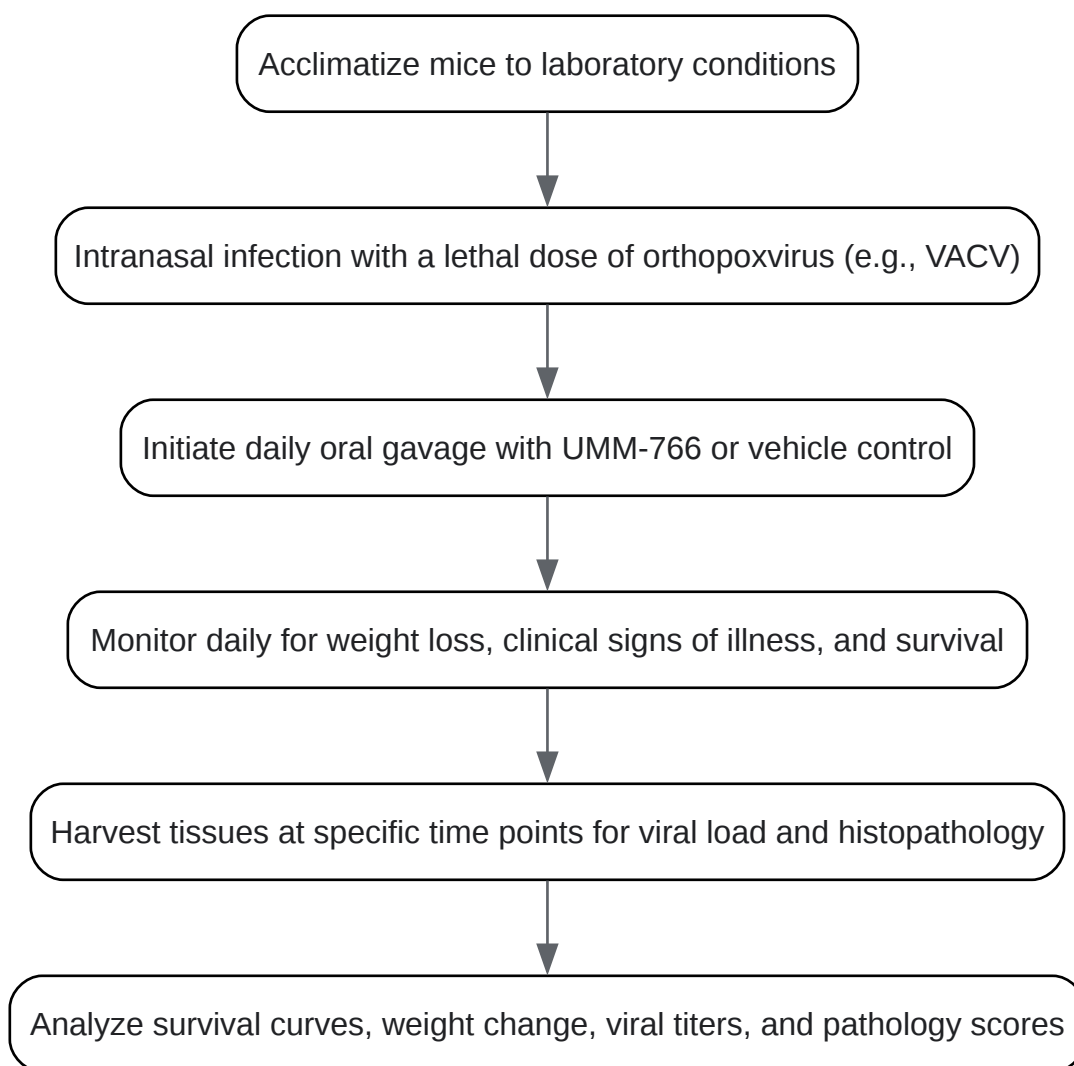
Workflow for a Plaque Reduction Neutralization Test (PRNT).

#### Detailed Steps:

- **Cell Culture:** Plate susceptible cells (e.g., Vero E6) in 6-well or 12-well plates and grow to confluence.
- **Compound Dilution:** Prepare a series of dilutions of the test compound (e.g., **UMM-766** or tecovirimat) in a suitable cell culture medium.
- **Virus-Compound Incubation:** Mix a known amount of virus with each compound dilution and incubate for a specified period (e.g., 1 hour at 37°C).
- **Infection:** Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
- **Adsorption:** Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
- **Overlay:** Remove the inoculum and add a semi-solid overlay (e.g., medium containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
- **Incubation:** Incubate the plates for several days until visible plaques are formed.
- **Staining:** Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
- **Data Analysis:** Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## In Vivo Efficacy Model: Murine Model of Orthopoxvirus Infection

The murine model provides a valuable system for assessing the in vivo efficacy of antiviral candidates.



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Workflow for an in vivo murine orthopoxvirus infection model.

#### Detailed Steps:

- Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
- Infection: Anesthetize the mice and infect them intranasally with a lethal dose of an orthopoxvirus, such as vaccinia virus.
- Treatment: Begin treatment with the test compound (e.g., **UMM-766**) or a vehicle control at a specified time post-infection (e.g., 24 hours). Administer the treatment daily via oral gavage for a defined period (e.g., 7 days).



- **Monitoring:** Monitor the animals daily for clinical signs of disease, body weight changes, and survival for a set observation period (e.g., 21 days).
- **Viral Load and Pathology:** At predetermined time points, a subset of animals from each group can be euthanized, and tissues (e.g., lungs, spleen, ovaries) harvested to determine viral titers (via plaque assay) and to assess tissue pathology through histopathological analysis.
- **Data Analysis:** Analyze survival data using Kaplan-Meier survival curves and statistical tests (e.g., log-rank test). Compare body weight changes, viral loads, and pathology scores between treated and control groups.

## Conclusion and Future Directions

The emergence of tecovirimat-resistant mpox underscores the urgent need for alternative antiviral strategies. **UMM-766**, with its distinct mechanism of action as a nucleoside analog, represents a promising candidate that is unlikely to be affected by the resistance mutations that compromise tecovirimat's efficacy. Preclinical data for **UMM-766** demonstrates potent in vitro activity against several orthopoxviruses and in vivo efficacy in a murine model of vaccinia virus infection.

However, a critical gap in the current research landscape is the lack of direct comparative studies evaluating the efficacy of **UMM-766** against tecovirimat-resistant mpox strains. Future research should prioritize these head-to-head comparisons in both in vitro and in vivo models. Such studies will be instrumental in validating **UMM-766** as a viable alternative and in guiding its further clinical development. Additionally, elucidating the precise molecular mechanism by which **UMM-766** inhibits orthopoxvirus replication will provide a more complete understanding of its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to address the evolving threat of mpox and other orthopoxviruses.

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## References

- 1. Antiviral activities of two nucleos(t)ide analogs against vaccinia and mpox viruses in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [UMM-766: A Potential Alternative for Tecovirimat-Resistant Mpox]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568508#umm-766-as-an-alternative-to-tecovirimat-resistant-mpox]

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